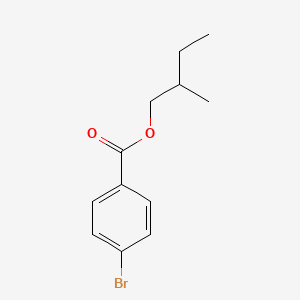

2-Methylbutyl 4-bromobenzoate

Description

General Context of Benzoate (B1203000) Esters in Organic Synthesis and Functional Materials

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. nih.gov They are prevalent in both nature and industry, serving as key intermediates in organic synthesis and as functional components in a variety of materials. nih.govuwlax.edu Their utility stems from the stability of the ester group, which can also be readily cleaved or transformed under specific conditions. acs.org In materials science, the introduction of benzoate ester moieties can influence properties such as photoluminescence, making them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The synthesis of benzoate esters can be achieved through various methods, including Fischer esterification and transesterification, with advancements in techniques like microwave-assisted synthesis offering more efficient and environmentally friendly routes. uwlax.eduacs.orgacs.org

Significance of the 4-Bromobenzoate (B14158574) Scaffold in Synthetic Methodologies

The 4-bromobenzoate scaffold is a versatile building block in organic synthesis. The bromine atom at the para position of the benzene (B151609) ring serves as a functional handle for a wide range of chemical transformations, most notably cross-coupling reactions such as the Suzuki and Heck reactions. nih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures. The 4-bromobenzoate moiety is also utilized in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. chemicalbook.comalzchem.comlookchem.com Furthermore, its presence can be used to introduce specific properties into a molecule; for instance, in structural biology, it is used to prepare heavy-atom derivatives for X-ray crystallography to aid in phase determination. acs.org The derivatization of complex natural products with 4-bromobenzoyl chloride enhances their spectroscopic properties, facilitating the determination of their absolute configurations. acs.org

Role of the 2-Methylbutyl Group in Chiral Organic Chemistry and Advanced Materials

The 2-methylbutyl group is a common chiral building block in organic chemistry. Its presence introduces a stereogenic center into a molecule, leading to the existence of enantiomers—non-superimposable mirror images that can exhibit distinct biological and physical properties. musechem.com This is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different therapeutic effects. musechem.com In materials science, the incorporation of the 2-methylbutyl group is a key strategy for creating chiral materials with unique optical and electronic properties. chiralpedia.comyale.edu Chiral liquid crystals, for example, often incorporate this group to induce ferroelectric phases, which are essential for applications in displays and optical switches. beilstein-journals.orgacademicjournals.org The handedness of these materials allows them to interact with polarized light in specific ways, a property that is harnessed in advanced optical technologies. chiralpedia.comacs.org

Rationale for Academic Investigation of 2-Methylbutyl 4-bromobenzoate

The academic investigation of this compound is driven by the desire to understand how the combination of its constituent parts influences its properties and potential applications. The molecule possesses both a reactive handle (the bromo group) for further synthetic modification and a chiral center (from the 2-methylbutyl group), making it a valuable model system for studying stereoselective reactions and the synthesis of chiral materials. For instance, (S)-(+)-2-methylbutyl 4-bromobenzoate has been synthesized and its mesomorphic (liquid crystalline) properties studied. molaid.com The interplay between the molecular chirality introduced by the 2-methylbutyl group and the electronic properties of the 4-bromobenzoate core can lead to the emergence of novel material properties, such as circularly polarized luminescence and chiral-induced spin selectivity, which are of great interest for the development of next-generation electronic and spintronic devices. acs.orgwiley.com

Overview of Research Trajectories for this compound

Research involving this compound and related structures is proceeding along several key trajectories. One major area of focus is its use as a precursor in the synthesis of advanced materials, particularly liquid crystals. academicjournals.org By modifying the 4-position of the benzoate ring through cross-coupling reactions, researchers can create a diverse library of compounds with tailored liquid crystalline properties. Another significant research direction involves exploring the impact of its chirality on the self-assembly of molecules in the solid state and in thin films. rsc.org Understanding how molecular chirality translates to macroscopic chiral structures is crucial for designing functional materials for applications in optics, electronics, and catalysis. chiralpedia.comacs.org Furthermore, the compound serves as a valuable probe for investigating fundamental aspects of chiral recognition and asymmetric synthesis.

Structure

3D Structure

Properties

CAS No. |

121051-36-3 |

|---|---|

Molecular Formula |

C12H15BrO2 |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

2-methylbutyl 4-bromobenzoate |

InChI |

InChI=1S/C12H15BrO2/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

BIQDEPCHVKIHTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbutyl 4 Bromobenzoate and Analogous Esters

Esterification Pathways for Benzoate (B1203000) Synthesis

The core of synthesizing 2-Methylbutyl 4-bromobenzoate (B14158574) is the esterification reaction, which forms the ester bond. Various protocols exist, ranging from classical acid-catalyzed methods to the use of more reactive derivatives.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a widely utilized, acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comathabascau.ca In the context of 2-Methylbutyl 4-bromobenzoate, this involves the reaction of 4-bromobenzoic acid with 2-methylbutanol in the presence of a strong acid catalyst.

The mechanism is a reversible process involving several equilibrium steps. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Because the reaction is in equilibrium, its yield is dictated by Le Châtelier's principle. athabascau.ca To drive the reaction toward the formation of the ester, a large excess of one reactant (typically the alcohol) is used, and/or water is removed as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.comathabascau.ca Microwave irradiation in a sealed vessel has also been employed to improve reaction times and yields for the esterification of substituted benzoic acids. researchgate.net

Table 1: Common Acid Catalysts for Fischer Esterification

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Catalytic amount, refluxing alcohol | Strong dehydrating agent, helps drive equilibrium. researchgate.net |

| Hydrochloric Acid (HCl) | Gaseous HCl or solution in alcohol | Effective but can be corrosive. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount, often with water removal | Solid, non-volatile acid, easier to handle than H₂SO₄. masterorganicchemistry.com |

Alternative Esterification Protocols

While Fischer esterification is common, alternative methods can offer milder conditions or higher yields, particularly when dealing with sensitive substrates.

One prevalent alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. 4-Bromobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 4-bromobenzoyl chloride. chemistrysteps.com This highly electrophilic acid chloride then readily reacts with 2-methylbutanol, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. researchgate.net This reaction is generally faster and not reversible, often leading to higher yields. chemistrysteps.com

Transesterification is another pathway where an existing ester is converted into a different one by reaction with an alcohol. asianpubs.orgresearchgate.net For instance, methyl 4-bromobenzoate could be reacted with an excess of 2-methylbutanol in the presence of an acid or base catalyst to produce this compound. asianpubs.org This method is useful when the starting ester is more readily available than the corresponding carboxylic acid. Various catalysts, including dibutyltin oxide and sodium bis(ethylenedioxy)borate, have been developed for mild and effective transesterification of aromatic esters. asianpubs.orgresearchgate.net

Strategies for Incorporating the 4-Bromobenzoate Moiety

The 4-bromobenzoate structure can be assembled either by starting with a pre-brominated precursor or by introducing the bromine atom onto an existing benzoate ester.

Bromination of Benzoate Esters

An alternative synthetic route involves the direct bromination of a benzoate ester, such as 2-methylbutyl benzoate. This reaction is an electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent on the benzene (B151609) ring. Therefore, direct bromination would predominantly yield 2-methylbutyl 3-bromobenzoate, not the desired 4-bromo (para) isomer. While some para product might be formed, this is generally not a preferred method for synthesizing para-substituted isomers due to low yields and the difficulty of separating the resulting ortho, meta, and para isomers. acs.orgacs.org

Studies on the bromination of various benzoic esters have confirmed that the position of bromination is influenced by the directing effects of the substituents already present on the aromatic ring. acs.org For example, the presence of a hydroxyl group ortho to the ester can direct bromination to specific positions. acs.org

Direct Metalation and Subsequent Functionalization of Bromobenzoate Esters

Direct metalation is a powerful technique for the functionalization of aromatic rings. tandfonline.com In the context of bromobenzoate esters, this typically involves the use of a strong organolithium base to deprotonate a position on the aromatic ring, creating a highly reactive organometallic intermediate. This is most often used to introduce additional functional groups rather than the bromine atom itself.

For example, a study demonstrated the ring formylation of t-butyl 4-bromobenzoate. tandfonline.com In this process, the compound was treated with butyllithium at low temperatures, leading to lithium-halogen exchange. The resulting lithiated species was then reacted with an electrophile (DMF) to introduce a formyl group. tandfonline.com This illustrates how a pre-existing bromobenzoate ester can be further modified. Ortho-metalation, where a proton adjacent to an existing group is removed, can also be used to selectively functionalize positions on the ring, though this is less common for introducing the primary bromo-substituent. researchgate.net

Synthesis from 4-Bromobenzoic Acid Derivatives

The most direct and common strategy for synthesizing this compound is to begin with a starting material that already contains the bromine atom in the correct para position. 4-Bromobenzoic acid is a readily available commercial compound. nbinno.com

This precursor can be synthesized through various methods, such as the oxidation of 4-bromotoluene using an oxidizing agent like potassium permanganate. guidechem.comquora.com Another route involves the bromination of toluene followed by oxidation of the methyl group. quora.com

Once 4-bromobenzoic acid is obtained, it can be directly esterified with 2-methylbutanol using the methods described in section 2.1.1, such as Fischer esterification. chemicalbook.com Alternatively, for higher reactivity and often better yields, 4-bromobenzoic acid is converted into a more reactive derivative like 4-bromobenzoyl chloride or an acid anhydride, which is then reacted with 2-methylbutanol as detailed in section 2.1.2. chemistrysteps.com This approach avoids issues with regioselectivity and is typically the most efficient pathway for preparing this specific target molecule.

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | 4-Bromobenzoic Acid, 2-Methylbutanol | Fischer Esterification | Atom economical, straightforward. athabascau.ca | Reversible reaction, may require forcing conditions. masterorganicchemistry.com |

| Acid Chloride Route | 4-Bromobenzoyl Chloride, 2-Methylbutanol | Acylation | High yield, irreversible. chemistrysteps.com | Requires an extra step to prepare the acid chloride. |

| Bromination of Ester | 2-Methylbutyl Benzoate, Bromine | Electrophilic Substitution | Utilizes a simple starting ester. | Poor regioselectivity (yields mainly meta isomer). acs.org |

Introduction of the 2-Methylbutyl Chiral Alcohol Fragment

The chirality of the 2-methylbutyl group can significantly influence the properties of the final ester. Therefore, the synthesis of enantiomerically pure 2-methylbutanol and its subsequent coupling are pivotal steps.

The enantioselective synthesis of 2-methylbutanol is a well-established field, with various methods available to achieve high levels of stereocontrol. One prominent and highly effective method is the Matteson homologation of boronic esters. This substrate-controlled approach allows for the iterative extension of a carbon chain with excellent stereoselectivity.

The synthesis typically begins with a chiral auxiliary, such as pinanediol, to form a chiral boronic ester. This ester then reacts with (dichloromethyl)lithium, which, upon rearrangement, inserts a chloromethyl group with high diastereoselectivity. Subsequent reaction with a suitable nucleophile, such as a Grignard reagent, displaces the chloride and introduces the desired alkyl group. This sequence can be repeated to build the carbon skeleton of 2-methylbutanol with precise control over the stereochemistry at each newly formed chiral center. The final alcohol is then obtained by oxidation of the boronic ester.

| Step | Reagents and Conditions | Key Transformation | Stereocontrol |

| 1 | Chiral diol (e.g., (+)-pinanediol), borane source | Formation of chiral boronic ester | Substrate-controlled |

| 2 | (Dichloromethyl)lithium, ZnCl₂ | Insertion of a chloromethyl group | High diastereoselectivity |

| 3 | Grignard reagent (e.g., methylmagnesium bromide) | Alkylation and displacement of chloride | Stereospecific |

| 4 | Oxidation (e.g., H₂O₂, NaOH) | Cleavage of the boronic ester to the alcohol | Retention of stereochemistry |

This table provides a generalized overview of the Matteson homologation for the synthesis of chiral alcohols.

Once the chiral 2-methylbutanol is obtained, it must be coupled with 4-bromobenzoic acid to form the desired ester. The Mitsunobu reaction is a powerful and widely used method for this transformation, particularly when inversion of the alcohol's stereocenter is desired. researchgate.net This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

In a typical Mitsunobu reaction, the alcohol and carboxylic acid are activated by a combination of a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.eduorganic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion, leading to the ester with complete inversion of configuration at the chiral carbon of the alcohol. researchgate.netmissouri.edu For sterically hindered alcohols, using more acidic pronucleophiles like 4-nitrobenzoic acid can improve yields. orgsyn.org

| Reagent | Role | Common Examples |

| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Carboxylic acid | 4-Bromobenzoic acid |

| Solvent | Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) |

This table outlines the key reagents and their roles in the Mitsunobu esterification.

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

The 4-bromobenzoate moiety of the target molecule serves as a versatile handle for further functionalization through various cross-coupling reactions. These advanced methodologies allow for the synthesis of a diverse library of derivatives with modified electronic and steric properties.

Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Tamao-Corriu coupling, offer an efficient method for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide. In the context of this compound derivatives, the aryl bromide can be coupled with various alkyl or aryl Grignard reagents to introduce new substituents at the 4-position.

Recent advancements have demonstrated that these couplings can be achieved under ligand-free conditions or with simple nickel salts like NiCl₂·(H₂O)₁.₅, making the procedure more practical and cost-effective. rhhz.net The reaction is often tolerant of various functional groups, including esters, provided that the Grignard reagent is added slowly to prevent undesired side reactions. arkat-usa.org

| Nickel Catalyst | Ligand | Grignard Reagent (R-MgX) | Substrate | Yield (%) | Reference |

| NiCl₂·(H₂O)₁.₅ | None | t-BuMgCl | 2-Bromonaphthalene | 62 | rhhz.net |

| NiCl₂(dppe) | dppe | PhMgBr | Aryl Bromide | High | nih.gov |

| Ni(acac)₂ | None | Alkyl-MgBr | Aryl Bromide | Good | organic-chemistry.org |

This table presents examples of Nickel-catalyzed Kumada cross-coupling reactions with aryl bromides.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly noteworthy for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govnih.gov

For the synthesis of this compound derivatives, the aryl bromide can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. A wide variety of palladium catalysts and ligands have been developed to facilitate this transformation, allowing for the efficient synthesis of complex biaryl and styrenyl structures. nih.govresearchgate.netacs.org

| Palladium Catalyst | Ligand | Boronic Acid/Ester | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | >95 | nih.gov |

| Pd₂(dba)₃ | XPhos | Various arylboronic acids | K₃PO₄ | Dioxane | High | nih.gov |

| Ad-L-PdCl₂⊂dmβ-CD | None | Phenylboronic acid | Na₂CO₃ | H₂O/Organic | 93 | rsc.org |

This table showcases representative examples of Palladium-catalyzed Suzuki-Miyaura coupling reactions of aryl bromides.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. In the context of synthesizing derivatives of this compound, photoredox catalysis offers innovative approaches for both C-C and C-O bond formation.

One application involves the generation of aryl radicals from aryl bromides under visible light irradiation in the presence of a photocatalyst. nih.govresearchgate.net These aryl radicals can then be trapped by various coupling partners to form new C-C bonds. Another significant application is in the direct arylation of alcohols. researchgate.net Furthermore, photoredox catalysis can be merged with nickel catalysis to facilitate the cross-coupling of alcohol-derived radical precursors, such as oxalates, with aryl halides. scispace.comnih.gov This dual catalytic system allows for the use of abundant and readily available alcohols as alkylating agents.

| Photocatalyst | Nickel Catalyst | Radical Precursor | Aryl Halide | Additive | Yield (%) | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Ni(dtbbpy)Br₂ | Alcohol (via NHC activation) | Aryl Bromide | Base | High | researchgate.net |

| Ru(bpy)₃Cl₂ | NiCl₂·glyme | Alkyl Oxalate | Aryl Bromide | Base | Good | scispace.com |

| Organic Dye | None | Aryl Bromide | Arene | Sacrificial Base | Good | nih.gov |

This table provides examples of photoredox-catalyzed reactions relevant to the synthesis of this compound derivatives.

Regioselective and Stereoselective Synthetic Approaches for this compound Isomers

The synthesis of specific isomers of this compound necessitates precise control over both the position of the bromine atom on the benzoate ring (regioselectivity) and the stereochemistry of the chiral center in the 2-methylbutyl group (stereoselectivity). This section details the methodologies employed to achieve this level of selectivity, primarily focusing on enzymatic resolutions and the use of chiral auxiliaries.

The regioselectivity for the desired para-substituted bromobenzoate is typically achieved by starting with 4-bromobenzoic acid. Direct bromination of benzoic acid or its esters generally leads to the meta-substituted product due to the directing effect of the carboxyl group shaalaa.com. Therefore, synthetic strategies for this compound commence with the pre-functionalized 4-bromobenzoic acid or its activated derivatives.

Stereoselectivity is introduced by resolving the racemic 2-methyl-1-butanol or by the stereoselective esterification of this alcohol. Biocatalysis, particularly using lipases, has emerged as a powerful tool for these transformations due to its high enantioselectivity and mild reaction conditions pharmasalmanac.com.

One of the most effective methods for obtaining enantiomerically pure isomers of this compound is through enzymatic kinetic resolution of racemic 2-methyl-1-butanol, followed by esterification. In this approach, a lipase (B570770) is used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The acylated and unreacted alcohols can then be separated and the desired enantiomer esterified with 4-bromobenzoic acid.

A common procedure involves the transesterification of an acyl donor, such as vinyl acetate, with racemic 2-methyl-1-butanol in the presence of a lipase, for instance, from Candida antarctica (Lipase B). This enzyme selectively acylates the (R)-enantiomer, yielding (R)-2-methylbutyl acetate and leaving behind (S)-2-methyl-1-butanol with high enantiomeric excess.

| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) |

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Hexane | 30 | ~50 | >99 |

| 2 | Pseudomonas cepacia Lipase | Ethyl Acetate | Toluene | 40 | ~48 | 98 |

The separated (S)-2-methyl-1-butanol can then be esterified with 4-bromobenzoic acid using standard methods like Fischer esterification or by using coupling agents such as dicyclohexylcarbodiimide (DCC) to yield (S)-2-methylbutyl 4-bromobenzoate. The (R)-2-methylbutyl acetate can be hydrolyzed to obtain (R)-2-methyl-1-butanol, which can then be esterified to produce (R)-2-methylbutyl 4-bromobenzoate.

Alternatively, a dynamic kinetic resolution (DKR) can be employed to theoretically convert all of the racemic starting material into a single enantiomer of the product organic-chemistry.org. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. A ruthenium catalyst is often used for the racemization of the alcohol.

| Entry | Lipase | Racemization Catalyst | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Candida antarctica Lipase B | Ru-complex | 4-chlorophenyl acetate | (R)-2-methylbutyl acetate | >90 | >99 |

Another approach involves the direct enzymatic esterification of racemic 2-methyl-1-butanol with 4-bromobenzoic acid or its activated ester. The lipase will selectively catalyze the esterification of one of the alcohol's enantiomers, leading to an enantiomerically enriched product ester and unreacted alcohol of the opposite configuration.

| Entry | Lipase Source | Substrates | Solvent | Product | Enantiomeric Excess of Ester (%) |

| 1 | Candida antarctica Lipase B | Racemic 2-methyl-1-butanol, 4-bromobenzoic acid | Isooctane | (R)-2-methylbutyl 4-bromobenzoate | 95 |

| 2 | Pseudomonas fluorescens Lipase | Racemic 2-methyl-1-butanol, vinyl 4-bromobenzoate | Diisopropyl ether | (S)-2-methylbutyl 4-bromobenzoate | 92 |

Beyond enzymatic methods, chiral auxiliaries can be utilized for the separation of enantiomers. For instance, the racemic carboxylic acid intermediate can be esterified with a chiral alcohol like L-menthol to form diastereomeric esters beilstein-journals.org. These diastereomers can then be separated by chromatography. Subsequent transesterification with the desired achiral alcohol would yield the enantiomerically pure target ester. While effective, this method is often more laborious than enzymatic resolutions.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methylbutyl 4 Bromobenzoate Analogues

Mechanistic Investigations of Esterification Processes

The synthesis of 2-methylbutyl 4-bromobenzoate (B14158574) from 4-bromobenzoic acid and 2-methylbutanol is typically achieved through Fischer-Speier esterification. askfilo.compressbooks.pub This acid-catalyzed reaction is a reversible process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. d-nb.infopressbooks.pub This is commonly accomplished by using an excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed, for instance, with a Dean-Stark apparatus. d-nb.info

The mechanism of Fischer esterification involves several distinct, reversible steps: pressbooks.pubd-nb.infochegg.com

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromobenzoic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). pressbooks.pub This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. d-nb.infochegg.com

Nucleophilic Attack: The alcohol (2-methylbutanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. pressbooks.pub

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water. pressbooks.pubd-nb.info

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. chegg.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, 2-methylbutyl 4-bromobenzoate. pressbooks.pub

| Step | Description | Key Feature |

|---|---|---|

| 1 | Protonation of Carbonyl | Activation of the carboxylic acid towards nucleophilic attack. pressbooks.pub |

| 2 | Nucleophilic Attack by Alcohol | Formation of a tetrahedral intermediate. pressbooks.pub |

| 3 | Proton Transfer | Converts -OH into a good leaving group (-OH₂⁺). d-nb.info |

| 4 | Elimination of Water | Reforms the C=O double bond, creating a protonated ester. chegg.com |

| 5 | Deprotonation | Yields the final ester and regenerates the acid catalyst. pressbooks.pub |

Bromine Reactivity in Cross-Coupling and Substitution Reactions

The bromine atom on the benzene (B151609) ring is a versatile functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the synthetic utility of this compound analogues in constructing more complex molecules.

While many cross-coupling reactions proceed through two-electron pathways (oxidative addition/reductive elimination), some transformations involving aryl bromides are understood to occur via single-electron-transfer (SET) mechanisms. masterorganicchemistry.comlibretexts.org In an SET process, the reaction is initiated by the transfer of a single electron to the aryl bromide. This generates a radical anion, which can then fragment to produce an aryl radical and a bromide anion. wikipedia.org

This homolytic cleavage of the carbon-bromine bond is a key step. The resulting aryl radical is a highly reactive intermediate that can participate in subsequent bond-forming events. wikipedia.org For example, under visible-light photoredox conditions, a photocatalyst can be excited and then transfer an electron to the aryl bromide, initiating the radical pathway. This approach allows for the activation of strong aryl-bromide bonds under mild conditions. SET provides an alternative mechanistic pathway to traditional polar reactions and is particularly relevant in photoredox and some transition-metal-free coupling processes. masterorganicchemistry.comwikipedia.org

In transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings, the aryl bromide of a bromobenzoate ester serves as an electrophilic partner. The reaction mechanism proceeds through a catalytic cycle involving key organometallic intermediates.

The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the carbon-bromine bond of the bromobenzoate. This step forms a new, higher-valent organometallic intermediate, typically an Aryl-Pd(II)-Br species. Theoretical studies have shown that monoligated palladium species, Pd(PR₃), can be more catalytically active in this step than their bisphosphine counterparts.

Transmetallation (for couplings like Suzuki or Stille): The nucleophilic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the bromide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the product. The transition metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle.

In some advanced systems, cooperativity between two different metal catalysts (e.g., nickel and palladium) can be exploited. For instance, a (bipyridine)nickel catalyst might react preferentially with the aryl bromide to form a transient, reactive organometallic intermediate, while a palladium catalyst activates the other coupling partner. This dual-catalyst approach enables selective cross-coupling between two different electrophiles.

| Step | Description | Change at Metal Center (e.g., Pd) |

|---|---|---|

| Oxidative Addition | The catalyst inserts into the Aryl-Br bond. | Pd(0) → Pd(II) |

| Transmetallation | An organic group is transferred from another metal (e.g., Boron) to Palladium. | No change in oxidation state |

| Reductive Elimination | The two coupled organic groups are expelled, forming the final product. | Pd(II) → Pd(0) |

Radical-Based Transformations Involving Bromobenzoate Esters

The carbon-bromine bond in bromobenzoate esters can undergo homolytic cleavage to generate an aryl radical, which serves as a key intermediate in various radical-based transformations. This radical generation can be initiated by heat or light in the presence of a radical initiator, or through interaction with a transition metal.

Once formed, the benzoate-derived radical can participate in several types of reactions:

Substitution Reactions: A radical species can abstract the bromine atom from the bromobenzoate, resulting in a new aryl radical. For instance, a methyl radical (•CH₃) can abstract the bromine to form methyl bromide and a benzoate-derived radical.

Addition Reactions: The aryl radical can add to multiple bonds, such as those in alkenes or alkynes. This is a key step in radical-mediated C-C bond formation. For example, pyranos-1-yl radicals generated from halogenated precursors are known to add to α,β-unsaturated esters.

Cross-Coupling Reactions: In modern synthetic methods, radicals generated from precursors like redox-active esters (RAEs) can be captured by transition metals (e.g., nickel) for cross-coupling. This combines the principles of radical chemistry with transition metal catalysis to form C-C bonds under mild conditions.

The reactivity of the ester's carbonyl group can also be influenced by radical species, which may add to the carbonyl carbon to form an acyl-radical intermediate, though this is often more complex.

Reactivity under Visible-Light Photoredox Conditions

Visible-light photoredox catalysis has become a powerful tool for initiating organic transformations under mild conditions, and it is highly applicable to the activation of aryl bromides like those in bromobenzoate esters. The fundamental principle involves a photocatalyst that absorbs visible light to reach an excited state, transforming it into a potent single-electron oxidant or reductant.

In the context of a bromobenzoate ester, a common pathway is a reductive quenching cycle. The excited photocatalyst can transfer an electron to the aryl bromide. This single-electron transfer (SET) generates a radical anion that fragments, cleaving the C-Br bond to produce an aryl radical. This radical can then be used in a variety of synthetic applications, including C-C bond formation.

Dual catalytic systems, combining a photoredox catalyst (e.g., an iridium complex) with a cross-coupling catalyst (e.g., a nickel complex), have proven particularly effective. masterorganicchemistry.com In such systems, the photocatalyst generates the radical from the aryl bromide, which is then intercepted by the nickel catalyst to enter a cross-coupling cycle. masterorganicchemistry.com This synergistic approach enables challenging C(sp²)-C(sp³) couplings that are difficult to achieve with traditional methods.

Nucleophilic Substitution and Addition Reactions of Related Brominated Esters

The this compound molecule presents two main sites for nucleophilic attack: the carbonyl carbon of the ester and the bromine-substituted carbon of the aromatic ring.

Reactions at the Ester Group: The ester functionality can undergo nucleophilic acyl substitution. In this two-step mechanism (addition-elimination), a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the alkoxy group (2-methylbutoxy) is eliminated, resulting in a new carbonyl compound. Common examples include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield 4-bromobenzoic acid and 2-methylbutanol.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst to exchange the alkoxy group.

Reactions at the Aromatic Ring (Nucleophilic Aromatic Substitution - SₙAr): Aryl halides are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions.

The ester group at the para position of 4-bromobenzoate is electron-withdrawing and can activate the ring for SₙAr, albeit less effectively than a nitro group. The mechanism proceeds via an addition-elimination pathway:

Addition: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ester group, which stabilizes the intermediate.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

This activation by the para-ester group makes SₙAr reactions feasible for 4-bromobenzoate analogues, allowing the bromine to be displaced by various nucleophiles under appropriate conditions.

Chirality and Stereochemical Control in Reactions of 2-Methylbutyl Esters

The stereochemical outcome of reactions involving 2-methylbutyl esters, such as this compound, is fundamentally dictated by the presence of a chiral center at the C2 position of the 2-methylbutyl group. The spatial arrangement of the ethyl, methyl, and methylene (B1212753) groups around this stereocenter gives rise to (R)- and (S)-enantiomers. Control over the stereochemistry in reactions involving this moiety is crucial, particularly when these compounds are utilized as intermediates in the synthesis of complex, biologically active molecules where specific stereoisomers are required.

The strategies for achieving stereochemical control can be broadly categorized into two main approaches: the use of enantiomerically pure starting materials and the application of stereoselective reactions.

When a reaction involving a chiral molecule like this compound proceeds without breaking any of the bonds to the chiral carbon, the configuration of that stereocenter is generally preserved. libretexts.org For instance, in reactions where the 4-bromobenzoate group acts as a leaving group without affecting the C-O bond of the chiral alcohol moiety, or in modifications of the aromatic ring, the original stereochemistry of the 2-methylbutyl group would be expected to remain intact.

Conversely, reactions that involve bond formation or breakage at the chiral center require careful consideration to control the stereochemical outcome. Such reactions can proceed through various mechanisms that may lead to retention of configuration, inversion of configuration, or racemization. libretexts.org For example, a substitution reaction at the chiral carbon could proceed via an S(_N)2 mechanism, which would result in an inversion of the stereochemical configuration. libretexts.org If the reaction proceeds through a carbocation intermediate (S(_N)1 mechanism), a racemic mixture of the products is typically expected, as the planar carbocation can be attacked from either face with equal probability. libretexts.org

A powerful method for controlling stereochemistry in esters is through enzymatic kinetic resolution. Lipases are widely used enzymes that can differentiate between the enantiomers of a chiral alcohol or a chiral carboxylic acid. nih.govresearchgate.net In the context of 2-methylbutyl esters, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. The efficiency of such a resolution is determined by the enzyme's ability to distinguish between the methyl and ethyl groups at the chiral center. researchgate.net While the small size difference between these groups can make efficient recognition challenging, studies on the resolution of 2-methylbutyric acid and its esters have shown that high enantiomeric excess can be achieved by carefully selecting the lipase and optimizing reaction conditions such as temperature and solvent. researchgate.net

For instance, the enantioselective esterification of (R,S)-2-methylbutyric acid, a precursor to the chiral moiety of interest, has been successfully demonstrated using various immobilized lipases. The choice of enzyme can even dictate which enantiomer is preferred.

| Lipase Source | Preferred Enantiomer | Enantiomeric Excess (ee_p) | Enantioselectivity (E) | Conversion (c) | Reaction Time |

|---|---|---|---|---|---|

| Candida antarctica B | (R) | 90% | 35 | ~40% | 2 h |

| Thermomyces lanuginosus | (R) | 91% | 26 | ~18% | Not Specified |

| Candida rugosa | (S) | 75% | 10 | ~34% | 2 h |

| Rhizopus oryzae | (S) | 49% | 4 | ~35% | 2 h |

This table presents data on the enzymatic resolution of (R,S)-2-methylbutyric acid, which serves as an analogue to demonstrate the principles of stereochemical control applicable to 2-methylbutyl esters. nih.gov

Similarly, the synthesis of enantiomerically pure 2-methylbutyl esters can be achieved by starting with an optically active precursor, such as (R)-(+)-2-methylbutan-1-ol. The synthesis of such chiral building blocks is a key strategy for ensuring the stereochemical purity of the final ester product.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 2-Methylbutyl 4-bromobenzoate (B14158574). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for an unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methylbutyl 4-bromobenzoate is expected to show distinct signals for the aromatic protons of the 4-bromobenzoate moiety and the aliphatic protons of the 2-methylbutyl group. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com The protons ortho to the electron-withdrawing ester group are deshielded and appear downfield, while the protons ortho to the bromine atom appear slightly more upfield. chemicalbook.com The signals for the 2-methylbutyl group would include a doublet for the terminal methyl group, a triplet for the other terminal methyl group, a multiplet for the methine proton, and two diastereotopic methylene (B1212753) protons adjacent to the ester oxygen, which would likely appear as complex multiplets.

Predicted NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.90 | d | 2H | Protons ortho to -COO |

| Aromatic | ~7.60 | d | 2H | Protons ortho to -Br |

| Methylene | ~4.25 | m | 2H | -OCH₂- |

| Methine | ~1.80 | m | 1H | -CH(CH₃)- |

| Methylene | ~1.55 | m | 2H | -CH₂CH₃ |

| Methyl | ~1.00 | d | 3H | -CH(CH₃)- |

| Methyl | ~0.95 | t | 3H | -CH₂CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~166.0 | C=O |

| Aromatic | ~131.8 | CH (ortho to -COO) |

| Aromatic | ~131.2 | CH (ortho to -Br) |

| Aromatic | ~129.5 | C-O (ipso) |

| Aromatic | ~128.5 | C-Br (ipso) |

| Methylene | ~70.0 | -OCH₂- |

| Methine | ~34.0 | -CH(CH₃)- |

| Methylene | ~26.0 | -CH₂CH₃ |

| Methyl | ~16.5 | -CH(CH₃)- |

| Methyl | ~11.0 | -CH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester.

Key diagnostic peaks include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1715-1730 cm⁻¹. rsc.orgchemicalbook.com

C-O Stretch: Two distinct stretching vibrations for the ester C-O linkage are expected. The C(=O)-O stretch usually appears between 1250-1300 cm⁻¹, while the O-C (alkyl) stretch is found between 1000-1150 cm⁻¹. doi.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring. rsc.org

Aromatic C-H Stretch: These signals appear as sharp, medium absorptions above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the 2-methylbutyl group. rsc.org

C-Br Stretch: A weak to medium absorption in the lower wavenumber region, typically 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Ester C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O Stretch | 1250 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₅BrO₂), the molecular weight is approximately 270.03 g/mol for the ⁷⁹Br isotope and 272.03 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of these two bromine isotopes, the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity. nist.gov

Electron ionization (EI) mass spectrometry would also reveal key fragmentation patterns that help confirm the structure. Common fragmentation pathways for this ester would include:

Loss of the Alkoxy Group: Cleavage of the ester C-O bond to lose the 2-methylbutoxy radical (•OCH₂CH(CH₃)C₂H₅), resulting in the formation of the 4-bromobenzoyl cation. This fragment will also show the Br/Br+2 isotope pattern at m/z 183/185 and is often the base peak. nist.gov

Loss of the Alkyl Group: Cleavage of the C-C bond in the alkyl chain, leading to the loss of a C₅H₁₁ radical and formation of a protonated 4-bromobenzoic acid fragment.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene (e.g., 2-methyl-1-butene), resulting in a radical cation of 4-bromobenzoic acid.

X-ray Crystallography for Related Bromobenzoate Esters and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the p-bromobenzoate moiety is frequently introduced into complex, non-crystalline natural products to facilitate their crystallization and subsequent structural analysis. acs.orgescholarship.org

The heavy bromine atom acts as an anomalous scatterer, which is invaluable for solving the "phase problem" encountered in X-ray diffraction analysis. researchgate.net This technique allows for the unambiguous determination of the relative and absolute stereochemistry of chiral centers within the parent molecule. gla.ac.uk Numerous studies on complex natural products, such as diterpenoids and hyperforin, have successfully employed p-bromobenzoate derivatives to elucidate their complete stereostructures. researchgate.netgla.ac.uk Therefore, the crystallographic analysis of analogues provides a powerful precedent for how the absolute structure of chiral this compound could be unequivocally confirmed if a suitable single crystal were obtained.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Stereostructure Determination

This compound possesses a chiral center at the C2 position of the butyl chain, meaning it exists as a pair of enantiomers, (R)- and (S)-2-Methylbutyl 4-bromobenzoate. Electronic Circular Dichroism (ECD) spectroscopy is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ustc.edu.cn This technique is exceptionally well-suited for determining the absolute configuration of chiral compounds. researchgate.net

The p-bromobenzoate group serves as a strong chromophore, which is essential for obtaining a measurable ECD signal. acs.org The interaction between the electronic transitions of the p-bromobenzoate chromophore and the chiral alkyl group gives rise to a unique ECD spectrum for each enantiomer, which are mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations (such as time-dependent density functional theory, or TDDFT), the absolute configuration (R or S) of the chiral center can be assigned with a high degree of confidence. ustc.edu.cnacs.org This approach has become a standard and reliable method for the stereochemical assignment of chiral alcohols and other molecules that can be derivatized with chromophoric groups like 4-bromobenzoic acid. kyoto-u.ac.jp

Theoretical and Computational Investigations on 2 Methylbutyl 4 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. nih.gov These calculations reveal the distribution of electrons and identify regions of high and low electron density, which are key to understanding reactivity. The primary orbitals involved in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For 2-Methylbutyl 4-bromobenzoate (B14158574), the HOMO is predominantly located on the electron-rich brominated aromatic ring, while the LUMO is centered around the carbonyl group of the ester. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions, making it more reactive. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. DFT studies on related 4-bromobenzoic acid derivatives show that the presence of the bromine atom and the ester group significantly influences these parameters. researchgate.netchegg.com The electron-withdrawing nature of the bromine atom and the carbonyl group leads to a higher ionization potential and a greater electrophilicity index compared to unsubstituted analogues.

Table 1: Calculated Electronic Properties of 2-Methylbutyl 4-bromobenzoate

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.20 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Indicator of chemical stability and reactivity. researchgate.net |

| Ionization Potential (I) | 6.85 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.025 eV | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.825 eV | Resistance to change in electron distribution. |

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Spectroscopic Predictions

DFT is a versatile tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. mdpi.comarxiv.org A common reaction for esters is hydrolysis, which can be catalyzed by acid or base. Computational studies on the hydrolysis of similar esters, like methyl formate, show a stepwise mechanism. researchgate.net This typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. mdpi.com The subsequent departure of the alcohol (2-methylbutanol) moiety regenerates the carboxylic acid.

DFT calculations can determine the activation energies for each step of the reaction, revealing the rate-determining step. arxiv.org For ester hydrolysis, the formation or breakdown of the tetrahedral intermediate often represents the highest energy barrier. mdpi.com

Furthermore, DFT is widely used to predict various spectroscopic data. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Similarly, by computing the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) spectra can be produced. vulcanchem.com These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental results. vulcanchem.com

Conformational Analysis and Energy Landscapes

The flexible 2-methylbutyl alkyl chain of the ester allows for multiple spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is the study of the energy associated with these different arrangements. researchgate.net For the C2-C3 bond of the 2-methylbutyl group, rotation leads to a series of staggered and eclipsed conformations, each with a distinct potential energy.

The most stable conformations are staggered, where the substituents on adjacent carbons are as far apart as possible. The least stable are the eclipsed conformations, where they are aligned. pearson.com Due to the presence of two methyl groups and an ethyl group attached to the C2-C3 bond, not all staggered or eclipsed conformations are equal in energy.

Anti conformation: The most stable staggered arrangement, where the largest groups (methyl and ethyl) are 180° apart.

Gauche conformation: A staggered arrangement where the largest groups are adjacent (60° apart), which is slightly less stable than the anti-conformation due to steric hindrance. researchgate.net

Eclipsed conformations: These are energy maxima, with the highest energy occurring when the two largest groups eclipse each other.

A potential energy diagram for rotation around the C2-C3 bond shows the relative energies of these conformations. The energy difference between the most stable anti-conformer and the less stable gauche conformer is typically in the range of 0.9 kcal/mol for similar alkanes. tminehan.comchegg.com The barriers to rotation (the energy of the eclipsed states) are higher, preventing free rotation at very low temperatures.

Table 2: Relative Energies of 2-Methylbutyl Group Conformations (C2-C3 bond rotation)

| Conformation | Dihedral Angle (CH₃-C2-C3-CH₃) | Relative Potential Energy (kcal/mol) |

|---|---|---|

| Anti (Staggered) | 180° | 0 (most stable) |

| Gauche (Staggered) | 60°, 300° | ~0.9 |

| Eclipsed (H/CH₃) | 120°, 240° | ~3.6 |

| Eclipsed (CH₃/CH₃) | 0° | ~4.5 (least stable) |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules, such as in a liquid or crystal. researchgate.netdovepress.com These simulations model the movements and interactions of molecules over time, providing insight into bulk properties.

For this compound in a condensed phase, MD simulations would reveal several key intermolecular interactions:

π-π Stacking: The electron-rich aromatic rings can stack on top of each other in a parallel-displaced manner. Studies on bromobenzene (B47551) clusters show these are strong, stabilizing interactions. marquette.edu

Halogen Bonding: The bromine atom has a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with electron-rich regions on neighboring molecules, such as the oxygen atoms of the ester group. nih.gov

C-H···π Interactions: Hydrogen atoms from the alkyl chain or the aromatic ring can interact with the face of the π-system of a nearby molecule. marquette.edu

These combined interactions dictate the packing of molecules in a crystal lattice and influence physical properties like melting point and solubility. vanderbilt.edu

Computational Prediction of Spectroscopic Parameters

As mentioned, DFT calculations can predict spectroscopic parameters with a high degree of accuracy. vulcanchem.com For this compound, this is particularly useful for assigning peaks in its ¹H and ¹³C NMR spectra.

The chemical environment of each proton and carbon atom determines its chemical shift. For instance, the aromatic protons adjacent to the electron-withdrawing bromine atom and ester group would be deshielded and appear at a higher chemical shift (downfield) compared to those in benzene (B151609). Experimental ¹H NMR data for the closely related methyl 4-bromobenzoate shows two doublets in the aromatic region, around 7.89 ppm and 7.58 ppm. chemicalbook.comrsc.org The protons of the chiral 2-methylbutyl group would show complex splitting patterns due to their diastereotopic nature.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -COO) | ~7.90 | Doublet |

| Aromatic (ortho to -Br) | ~7.60 | Doublet |

| -O-CH₂- | ~4.20 | Multiplet |

| -CH(CH₃)- | ~1.80 | Multiplet |

| -CH₂-CH₃ | ~1.50 | Multiplet |

| -CH(CH₃) | ~0.95 | Doublet |

| -CH₂-CH₃ | ~0.93 | Triplet |

Predicted values are based on data for similar structures and general principles of NMR spectroscopy. chemicalbook.comengineering.org.cn

Modeling of Stereochemical Induction and Chirality Transfer

The presence of a stereogenic center in the 2-methylbutyl group makes this compound a chiral molecule. This chirality can influence the molecule's properties and interactions. The process by which a chiral center influences the stereochemical outcome of a reaction or a physical property is known as stereochemical induction or chirality transfer. chemrxiv.orgresearchgate.net

For example, in a chiral liquid crystal host, the (R) and (S) enantiomers of this compound would induce a helical twist of opposite handedness. The effectiveness of this chirality transfer can be related to the molecular structure. Studies on similar chiral esters have shown that the shielding of the chiral center by adjacent groups can affect the magnitude of the induced twist. vanderbilt.edu

Computational methods are particularly powerful for studying these effects. The calculation of theoretical Electronic Circular Dichroism (ECD) spectra is a primary method for determining the absolute configuration of a chiral molecule. acs.orgnih.govresearchgate.net By calculating the ECD spectra for both the (R) and (S) enantiomers and comparing them to an experimental spectrum, the true absolute configuration can be assigned. The ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores, meaning the conformation of the flexible alkyl chain and its orientation relative to the bromobenzoate chromophore would significantly impact the calculated spectrum. acs.org

Applications in Advanced Materials Science: Mesophases and Polymers

Liquid Crystalline Properties of 2-Methylbutyl Benzoate (B1203000) Derivatives

The incorporation of the 2-methylbutyl group into the molecular structure of benzoate derivatives has been a key strategy in the design of chiral liquid crystals. This is due to its ability to induce non-superimposable mirror images, a prerequisite for the formation of chiral mesophases such as the chiral smectic C* (SmC*) phase, which is the cornerstone of ferroelectric liquid crystals (FLCs).

Investigation of Smectic A and Chiral Smectic C* (SmC*) Phases.academicjournals.orgacs.org

Research into (S)-(-)-2-methylbutyl benzoate derivatives has revealed their propensity to form smectic A (SmA) and chiral smectic C* (SmC) phases. academicjournals.org In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. mdpi.com Upon cooling, a transition to the SmC phase can occur, where the molecules tilt with respect to the layer normal, and the chiral nature of the 2-methylbutyl group causes the tilt direction to precess helically from one layer to the next. academicjournals.orgmdpi.com

Studies on a series of (S)-(-)-2-methylbutyl 4'-(4"-n-alkanoyloxybenzoyloxy)biphenyl-4-carboxylates have shown that all members exhibit enantiotropic SmA and SmC* phases. academicjournals.org The identification of these phases is typically carried out using polarizing optical microscopy (POM), where the SmA phase exhibits a fan-shaped texture, and the SmC* phase is characterized by the appearance of helical lines. academicjournals.org The transition from the SmA to the SmC* phase is a critical parameter in the design of FLCs. academicjournals.org

| Compound Series | Observed Mesophases | Characteristic Textures |

|---|---|---|

| (S)-(-)-2-methylbutyl 4'-(4"-n-alkanoyloxybenzoyloxy)biphenyl-4-carboxylates | Smectic A (SmA), Chiral Smectic C* (SmC) | Fan-shaped (SmA), Helical lines (SmC) |

Ferroelectric Liquid Crystal (FLC) Research Utilizing 2-Methylbutyl Esters.academicjournals.orgacs.org

The discovery of ferroelectricity in the chiral smectic C phase of 2-methylbutyl 4-(4-n-decyloxybenzylideneamino) cinnamate (B1238496) (DOBAMBC) sparked significant interest in synthesizing new FLC materials. academicjournals.orgscispace.com Ferroelectric liquid crystals possess a spontaneous electric polarization that can be switched by an external electric field, enabling fast electro-optic responses on the microsecond scale. academicjournals.org This property makes them highly desirable for applications in optical switches, light valves, and displays. academicjournals.org

The 2-methylbutyl group is a common chiral component in the synthesis of FLCs. academicjournals.org For instance, hydrogen-bonded dimers formed between 4-alkoxy-4′-stilbazole homologues and the mono-(2-methylbutyl)ester of terephthalic acid have been shown to exhibit chiral smectic C phases, a key requirement for ferroelectricity. tandfonline.comscispace.com The chirality of the 2-methylbutyl ester is directly responsible for the induction of the ferroelectric properties in these systems. tandfonline.com Research has also been conducted on ester-type ferroelectric chiral smectic liquid crystals, such as 4′-((S)-2-methylbutyloxy)-phenyl-4-alkyloxy-benzoates, to measure their spontaneous polarization and electro-optical characteristics. tandfonline.com

Structure-Mesomorphic Property Relationships.academicjournals.orgworktribe.comtandfonline.com

The relationship between the molecular structure of 2-methylbutyl benzoate derivatives and their mesomorphic properties is a critical area of study. academicjournals.org Factors such as the length of the terminal alkyl chain and the nature of the core structure significantly influence the type of mesophases formed and their transition temperatures. academicjournals.org

| Structural Modification | Effect on Mesomorphic Properties |

|---|---|

| Increasing terminal alkyl chain length | Decreases clearing temperature, Increases SmC* phase stability |

| Introduction of branched terminal groups | Can destabilize certain mesophases |

Polymer Synthesis and Functional Materials Development

The unique properties of the 2-methylbutyl group also extend to the realm of polymer science, where it is utilized as a chiral building block to create specialty polymers with tailored functionalities.

Utilization as Monomeric Precursors for Specialty Polymers.mdpi.comnih.gov

The growing interest in conducting polythiophenes with enhanced electrical and optical properties has driven research into the synthesis of novel, diversely substituted monomeric units. mdpi.com The introduction of chiral groups like the 2-methylbutyl moiety is a strategy employed in designing these advanced polymers. mdpi.comnih.gov These chiral monomers can be polymerized, often through chemical or electrochemical oxidation, to produce polymers with specific functionalities. mdpi.com For example, 2-methylbutyl-substituted thiophenes can serve as precursors for the synthesis of chiral polythiophenes. mdpi.comnih.gov

Synthesis of Chiral Polythiophenes with 2-Methylbutyl Substituents.scispace.comresearchgate.net

Chiral polythiophenes are a class of noncentrosymmetric organic materials that have potential applications in second-harmonic generation devices and polarized light-emitting diodes. scispace.com The synthesis of poly(3-[(S)-2-methylbutyl]thiophene) (PMBT) is a prime example of utilizing a 2-methylbutyl substituent to impart chirality to the polymer backbone. scispace.com The proximity of the chiral center to the conjugated backbone influences the polymer's properties. scispace.com

These chiral polythiophenes exhibit interesting chiroptical properties, such as intense signals in circular dichroism (CD) spectroscopy, which are indicative of highly ordered aggregated phases. scispace.com The conformation of the polymer chains and their aggregation behavior are sensitive to factors like the solvent and temperature, which can, in turn, affect their electroluminescence properties. scispace.com The synthesis of such polymers often involves the polymerization of functionalized thiophene (B33073) monomers, such as 2-bromo-5-iodo-3-[(2-methylbutyloxy)methyl]thiophene, using techniques like Grignard metathesis (GRIM) polymerization. researchgate.net

Development of Mesogen-Jacketed Liquid Crystalline Polymers

Mesogen-jacketed liquid crystalline polymers (MJLCPs) are a distinct class of side-on side-chain liquid crystalline polymers where the mesogenic units are directly and densely attached to the polymer backbone, often with very short or no spacers. academicjournals.org This architecture forces the polymer chain into a rigid, extended conformation, creating a "supramolecular column" that can self-assemble into various liquid crystalline phases. academicjournals.org

The synthesis of MJLCPs often involves the polymerization of monomers that have a large, rigid mesogenic group attached. While 2-Methylbutyl 4-bromobenzoate (B14158574) is not itself a complete mesogen, it serves as a critical chiral building block for constructing such complex monomers. The synthesis of chiral side-chain liquid crystalline polyacrylates frequently starts from (S)-(-)-2-methyl-1-butanol, the alcohol precursor to the ester 2-Methylbutyl 4-bromobenzoate. scielo.brscielo.br The "2-methylbutyl" group is a well-established source of chirality in the design of ferroelectric liquid crystals. tandfonline.comd-nb.info

The "4-bromobenzoate" moiety of the molecule is a versatile platform for synthetic elaboration. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, the bromine atom can be replaced to build larger, more complex aromatic systems. This allows for the construction of the larger, rigid mesogenic side groups necessary to "jacket" the polymer backbone. For instance, coupling with boronic acids can lead to biphenyl (B1667301) or terphenyl structures, which are common cores in liquid crystal molecules. The resulting complex mesogen, now containing the chiral 2-methylbutyl tail, can then be functionalized with a polymerizable group (like an acrylate (B77674) or vinyl group) to form the monomer for an MJLCP.

The chirality introduced by the 2-methylbutyl group is crucial for developing MJLCPs with ferroelectric or other chiroptical properties. The helical twisting power induced by the chiral center can influence the packing of the supramolecular columns, leading to advanced materials for applications in optical switches and nonlinear optics.

Application in Chiral Metal-Organic Frameworks (MOFs) and Enantioselective Separations

Chiral Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org When these ligands are chiral, the resulting MOF can have chiral pores, making them highly effective for the separation of enantiomers—a critical process in the pharmaceutical industry. nih.govrsc.org The synthesis of these chiral MOFs can be achieved through direct methods using enantiopure ligands or by indirect methods such as post-synthetic modification. frontiersin.orgnih.gov

This compound can be envisioned as a valuable starting material for the synthesis of chiral ligands for MOFs. The inherent chirality of the (S)- or (R)-2-methylbutyl group provides the necessary stereochemical information for enantioselective recognition within the MOF's pores.

To be incorporated into a MOF structure, the this compound molecule must be chemically modified to contain at least two coordination sites. The 4-bromobenzoate structure provides a starting point for this. For example, the bromo group can be converted into a second carboxylic acid group through various synthetic routes, such as carboxylation via a Grignard reagent or a palladium-catalyzed carboxylation reaction. This would result in a chiral dicarboxylic acid ligand, a common building block for MOFs. Alternatively, the bromo-group could be used in cross-coupling reactions to attach other coordinating groups, such as pyridyl or imidazolyl moieties, creating a multifunctional chiral ligand. mdpi.com

Once the chiral ligand derived from this compound is synthesized, it can be reacted with metal salts under solvothermal conditions to form a chiral MOF. The precise size and shape of the pores in the resulting MOF, along with the specific stereochemistry of the 2-methylbutyl groups pointing into these pores, would determine its effectiveness in separating specific racemic mixtures.

Below is a representative table of chiral precursors and the types of chiral frameworks they can form, illustrating the potential role of a derivative of this compound.

| Chiral Precursor Example | Resulting Chiral Ligand Type | Potential MOF Application |

| (S)-(-)-2-Methyl-1-butanol | Chiral Carboxylate or N-heterocycle | Enantioselective Separation |

| L-Proline | Amino Acid-based Carboxylate | Asymmetric Catalysis |

| (R)-BINOL | Axially Chiral Diphosphonate | Chiral Sensing |

This table provides examples of how chiral precursors are used to create functional MOFs. A suitably modified derivative of this compound would fall into the first category.

The development of new chiral ligands is a key area of research in materials chemistry, and versatile, cost-effective chiral starting materials like this compound are important for advancing the field of enantioselective separations with MOFs. rsc.org

Role As Synthetic Intermediates in Complex Molecule Synthesis

Building Blocks for Pharmaceutical Intermediates

While direct citation of 2-Methylbutyl 4-bromobenzoate (B14158574) in the synthesis of specific commercial drugs is not prevalent in publicly available literature, its structural analogs, such as methyl 4-bromobenzoate and ethyl 4-bromobenzoate, are widely employed as intermediates in the pharmaceutical industry. lookchem.comcymitquimica.com These compounds serve as crucial building blocks for creating the carbon skeleton of various active pharmaceutical ingredients (APIs). The bromo-functionalized benzene (B151609) ring is a common precursor for introducing the aryl moiety into a larger molecular framework through established synthetic transformations.

A closely related compound, methyl 2-methyl-4-bromobenzoate, is a key intermediate in the synthesis of the insecticide and veterinary pharmaceutical, fluralaner (B1663891). google.comwipo.int This highlights the importance of the brominated and methylated benzoic acid scaffold in accessing complex and biologically active molecules. The synthesis of fluralaner involves several steps where the brominated benzene ring is modified to construct the final isoxazoline (B3343090) structure. google.com

The chiral 2-methylbutyl group is also a valuable component in the design of pharmaceutical compounds. evitachem.comnih.gov The introduction of a specific stereoisomer can be critical for the biological activity and selectivity of a drug. For instance, the (S)-configuration of a 2-methylbutyl group is a feature in some chiral molecules investigated for medicinal applications. vulcanchem.com

Below is a table summarizing the role of related bromobenzoate esters as pharmaceutical intermediates.

| Intermediate | Pharmaceutical Application | Synthetic Utility |

| Methyl 4-bromobenzoate | Starting material for furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogs (antifolates) lookchem.com | Provides the core aromatic structure for building heterocyclic systems. |

| Ethyl 4-bromobenzoate | Intermediate for various pharmaceuticals cymitquimica.com | The bromo group acts as a site for further functionalization. |

| Methyl 2-methyl-4-bromobenzoate | Intermediate for Fluralaner (veterinary ectoparasiticide) google.comwipo.int | The substituted benzene ring is a key building block for the final active molecule. |

Precursors for Agrochemical Research Compounds

In the field of agrochemical research, 4-bromobenzoate esters are recognized as important precursors for the development of new pesticides, including herbicides, insecticides, and fungicides. alzchem.comchembk.com The bromine atom on the aromatic ring allows for the facile introduction of this structural motif into larger molecules through various chemical reactions, a common strategy in the design of novel agrochemicals. The direct amidation of esters like 4-bromobenzoate methyl ester and 4-bromobenzoate ethyl ester has been shown to be an efficient method for creating a diverse range of amides, a chemical class with significant representation in agrochemical products. researchgate.net

The relevance of the 4-bromobenzoate scaffold is further underscored by its presence in the synthetic pathway of the potent insecticide fluralaner, where a methyl 2-methyl-4-bromobenzoate intermediate is utilized. google.comwipo.int This demonstrates the utility of this class of compounds in constructing the complex molecular architectures required for high efficacy in crop protection.

The chiral 2-methylbutyl group is also of interest in agrochemical design, as the introduction of chirality can lead to more selective and effective pesticides. nih.gov The specific stereochemistry of a molecule can significantly influence its interaction with biological targets in pests and non-target organisms.

The following table outlines the use of related compounds in agrochemical synthesis.

| Precursor | Agrochemical Class | Synthetic Role |

| Methyl 4-bromobenzoate | General intermediate alzchem.com | Source of the 4-carboxyphenyl group in more complex structures. |

| Ethyl 4-bromobenzoate | General intermediate cymitquimica.com | Versatile building block due to the reactive bromo-substituent. |

| Methyl 2-methyl-4-bromobenzoate | Insecticides (e.g., Fluralaner) google.comwipo.int | Key fragment for the assembly of the final active ingredient. |

Synthesis of Diverse Organic Scaffolds and Heterocyclic Systems

The 4-bromobenzoate moiety is a valuable building block for the synthesis of a wide array of organic scaffolds and heterocyclic systems. organic-chemistry.orgresearchgate.netresearchgate.net The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular frameworks. These reactions enable the formation of new carbon-carbon bonds, linking the bromobenzoate unit to other aromatic, heteroaromatic, or aliphatic fragments.

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution or be a precursor for organometallic reagents, further expanding its synthetic utility. The synthesis of heterocycles, which are core structures in many biologically active molecules, often relies on the use of aryl halides like 4-bromobenzoates as starting materials. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov For instance, N-arylation reactions of nitrogen-containing heterocycles with aryl bromides are a common method for preparing N-aryl heterocycles. researchgate.netorganic-chemistry.org

The chiral 2-methylbutyl group can be incorporated to create molecules with specific three-dimensional structures, which is of particular interest in materials science, such as in the synthesis of liquid crystals and chiral polymers. nih.govtandfonline.com For example, new liquid crystal materials have been synthesized incorporating the (+)-2-methylbutyl group to induce chirality. tandfonline.com Similarly, the chiral 2-methylbutyl group has been used in the synthesis of monomeric precursors for chiral polythiophenes. nih.gov

The table below provides examples of reactions where the 4-bromobenzoate structure is used to build diverse molecular architectures.

| Reaction Type | Reactant | Product Type | Significance |